3H-Pyrazole, 3-methyl-5-phenyl-
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Overview
Description
3H-Pyrazole, 3-methyl-5-phenyl-: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by a methyl group at the 3-position and a phenyl group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazole, 3-methyl-5-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 3-oxobutanoic acid derivatives under acidic conditions, leading to the formation of the pyrazole ring . Another method involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine through nucleophilic substitution and cyclization under acid catalysis .
Industrial Production Methods: Industrial production of 3H-Pyrazole, 3-methyl-5-phenyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrazole, 3-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydropyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: 3H-Pyrazole, 3-methyl-5-phenyl- is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets .
Medicine: Medicinal chemistry applications include the development of anti-inflammatory, analgesic, and antimicrobial agents. The compound’s structure-activity relationship is explored to design potent therapeutic agents .
Industry: In the industrial sector, 3H-Pyrazole, 3-methyl-5-phenyl- is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3H-Pyrazole, 3-methyl-5-phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
- 1H-Pyrazole, 3-methyl-5-phenyl-
- 3,3-Diphenyl-5-methyl-3H-pyrazole
- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness: 3H-Pyrazole, 3-methyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both methyl and phenyl groups enhances its ability to interact with various targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
1215303-34-6 |
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Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-methyl-5-phenyl-3H-pyrazole |
InChI |
InChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
PJEJONPCMMXOCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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